molecular formula C18H23N3O3S B2941368 5-Amino-N-(2-methoxy-phenyl)-2-piperidin-1-yl-benzenesulfonamide CAS No. 326022-99-5

5-Amino-N-(2-methoxy-phenyl)-2-piperidin-1-yl-benzenesulfonamide

Cat. No.: B2941368
CAS No.: 326022-99-5
M. Wt: 361.46
InChI Key: GLCQITIFTZRCJR-UHFFFAOYSA-N
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Description

5-Amino-N-(2-methoxy-phenyl)-2-piperidin-1-yl-benzenesulfonamide is a chemical compound with the molecular formula C18H23N3O3S. It is a sulfonamide derivative that contains an amino group, a methoxy group, and a piperidinyl group attached to a benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-N-(2-methoxy-phenyl)-2-piperidin-1-yl-benzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzene ring structure. The initial step may include the nitration of the benzene ring, followed by reduction to introduce the amino group

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-N-(2-methoxy-phenyl)-2-piperidin-1-yl-benzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst or using reducing agents like sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions are typically performed using strong nucleophiles such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form various oxidized derivatives, including sulfoxides and sulfones.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-Amino-N-(2-methoxy-phenyl)-2-piperidin-1-yl-benzenesulfonamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology: In biological research, this compound is studied for its potential biological activities, including its role as a potential inhibitor of certain enzymes or receptors. It may be used in assays to investigate its effects on biological systems.

Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. It may be used in the development of new drugs for treating various diseases, such as inflammation, pain, or infections.

Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other chemical products. Its unique properties make it valuable in the formulation of various industrial chemicals.

Mechanism of Action

The mechanism by which 5-Amino-N-(2-methoxy-phenyl)-2-piperidin-1-yl-benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-(5-Amino-2-methoxy-phenyl)-2-pyrrolidin-1-yl-: This compound is structurally similar but contains a pyrrolidinyl group instead of a piperidinyl group.

  • 5-Amino-2-methoxyphenol: This compound lacks the sulfonamide group and has a simpler structure.

Uniqueness: 5-Amino-N-(2-methoxy-phenyl)-2-piperidin-1-yl-benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

5-amino-N-(2-methoxyphenyl)-2-piperidin-1-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-24-17-8-4-3-7-15(17)20-25(22,23)18-13-14(19)9-10-16(18)21-11-5-2-6-12-21/h3-4,7-10,13,20H,2,5-6,11-12,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCQITIFTZRCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)N)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501326347
Record name 5-amino-N-(2-methoxyphenyl)-2-piperidin-1-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24786644
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

326022-99-5
Record name 5-amino-N-(2-methoxyphenyl)-2-piperidin-1-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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